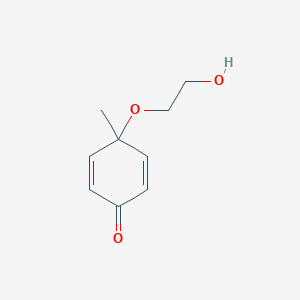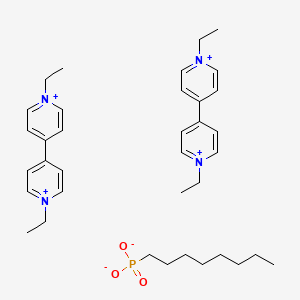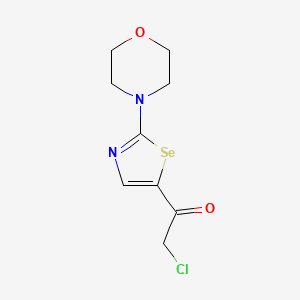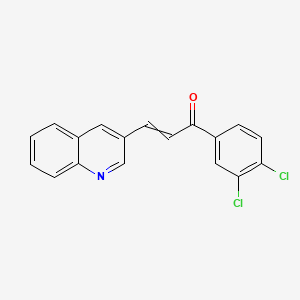
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzoate ester linked to an imidazole ring substituted with two methyl groups at positions 4 and 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its imidazole core, which is present in many pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active imidazole derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl groups on the imidazole ring.
1,3-Dimethyl-1H-imidazol-3-ium derivatives: Compounds with similar imidazole cores but different substituents.
Uniqueness
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also adds to its versatility in various applications .
Eigenschaften
CAS-Nummer |
647841-38-1 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
methyl 3-(4,5-dimethylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(2)15(8-14-9)12-6-4-5-11(7-12)13(16)17-3/h4-8H,1-3H3 |
InChI-Schlüssel |
RBQFVUCVQPFAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)



![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)



![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)

![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
